[1-(Piperidin-3-yl)piperidin-4-yl]methanol is a chemical compound classified as a derivative of piperidine, which is a six-membered heterocyclic amine. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that allow for interaction with various biological targets. It has garnered interest for its therapeutic properties and is often studied in the context of drug development.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem and BenchChem. Its molecular formula is , and it has a dihydrochloride form with the molecular formula .
[1-(Piperidin-3-yl)piperidin-4-yl]methanol belongs to the class of organic compounds known as piperidine derivatives. These compounds are characterized by their piperidine ring structure, which contributes to their biological activity.
The synthesis of [1-(Piperidin-3-yl)piperidin-4-yl]methanol typically involves several steps, including the reaction of piperidine derivatives under specific conditions. A common synthetic route includes:
The industrial production of this compound may utilize high-pressure reactors and continuous flow systems to optimize reaction conditions, ensuring high yields and purity. Advanced purification techniques such as crystallization and chromatography are employed to meet research and industrial specifications .
The molecular structure of [1-(Piperidin-3-yl)piperidin-4-yl]methanol features two piperidine rings connected by a methanol group. The compound's InChI code is .
The molecular weight of [1-(Piperidin-3-yl)piperidin-4-yl]methanol is approximately 198.31 g/mol. Its structural properties allow for various interactions with biological systems, making it a candidate for pharmacological studies.
[1-(Piperidin-3-yl)piperidin-4-yl]methanol can undergo several types of chemical reactions, including:
Reactions typically require specific conditions, such as acidic or basic environments for oxidation and anhydrous solvents for reduction. The choice of reagents significantly influences the outcome of these reactions.
[1-(Piperidin-3-yl)piperidin-4-yl]methanol is typically presented as a solid or powder at room temperature. The melting point and boiling point have not been extensively documented but are crucial for understanding its stability under various conditions.
The compound exhibits typical properties associated with alcohols and amines, including solubility in polar solvents like water and ethanol. Its reactivity profile includes susceptibility to oxidation and reduction reactions, which are essential for its potential applications in synthesis and medicinal chemistry .
[1-(Piperidin-3-yl)piperidin-4-yl]methanol has significant potential in various fields:
Bicyclic piperidine architectures like [1-(piperidin-3-yl)piperidin-4-yl]methanol address key limitations of flat, aromatic-centric drug candidates by introducing sp³-rich complexity. This three-dimensionality enhances target selectivity and improves physicochemical profiles, as evidenced by several clinical candidates:
Table 1: Therapeutic Applications of Bicyclic Piperidine Derivatives
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Benzo[d]imidazole-2-one [4] | NLRP3 inflammasome | Anti-inflammatory | Piperidine fused to heteroaromatic core |
N-(Piperidin-3-yl)pyrimidine-5-carboxamides [3] | Renin | Cardiovascular | Piperidine-pyrimidine linkage |
Vinblastine [6] | Tubulin polymerization | Anticancer | Catharanthus alkaloid with piperidine |
The scaffold’s significance is further demonstrated in its ability to serve as a conformational restraint for flexible monocyclic piperidines. By locking rotatable bonds into defined orientations, [1-(piperidin-3-yl)piperidin-4-yl]methanol reduces the entropic penalty upon target binding—a principle leveraged in optimizing receptor affinity for G-protein-coupled receptors (GPCRs) and ion channels [6] [8]. For example, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one exhibit sub-micromolar NLRP3 inhibition by rigidifying the binding pose critical for ATPase domain engagement [4]. Similarly, renin inhibitors incorporating N-(piperidin-3-yl)pyrimidine-5-carboxamides exploit the scaffold’s preorganization to achieve nanomolar potency against hypertension targets [3]. The hydroxymethyl group in [1-(piperidin-3-yl)piperidin-4-yl]methanol extends this utility by providing a synthetic handle for further derivatization or direct participation in hydrogen-bonding networks within enzymatic pockets [6].
[1-(Piperidin-3-yl)piperidin-4-yl]methanol possesses distinctive structural attributes that amplify its bioisosteric value:
The compound’s bioisosteric versatility is exemplified through ring-modification strategies:
Table 2: Bioisosteric Modifications of Piperidine-Alcohol Scaffolds
Bioisostere | Key Structural Change | Impact on Properties |
---|---|---|
[1-(Azetidin-3-yl)piperidin-4-yl]methanol [2] | 4-Membered azetidine ring | ↑ Metabolic stability, ↓ basicity pKa |
[1-(Thian-4-yl)piperidin-3-yl]methanol [7] | Sulfur incorporation | ↑ logP, altered hydrogen-bond capacity |
(1-(Pyridin-3-yl)piperidin-4-yl)methanol | Aromatic nitrogen | ↑ π-Stacking potential, ↓ pKa |
These modifications demonstrate how [1-(piperidin-3-yl)piperidin-4-yl]methanol serves as a versatile template for balancing potency, stability, and solubility through rational isosteric replacement [2] [7].
The pharmacological profile of [1-(piperidin-3-yl)piperidin-4-yl]methanol diverges significantly from simpler piperidine-alcohols and fluorinated derivatives, underscoring the impact of structural elaboration:
Versus Monocyclic Piperidinemethanols: Compounds like (R)-(piperidin-3-yl)methanol lack the conformational constraint and secondary nitrogen of the bicyclic system. This reduces target affinity breadth, as evidenced by their limited applications beyond simple building blocks [5] [6]. In contrast, the fused ring system in [1-(piperidin-3-yl)piperidin-4-yl]methanol enables bidentate binding to proteins like HSP70 and NLRP3, where the additional nitrogen anchors the scaffold while the alcohol coordinates allosteric sites [4] [6].
Versus Fluorinated Pyridinyl Derivatives: [1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol leverages fluorine’s electron-withdrawing effect to reduce piperidine basicity (pKa ~7–8), enhancing blood-brain barrier penetration for CNS targets. However, its monocyclic design lacks the three-dimensional vectoring capacity of the bicyclic system [8]. Fluorine also enables radiofluorination for PET imaging—a feature unexplored in the non-fluorinated bicyclic analog [8].
Versus Pyridinyl-Piperidine Alcohols: (1-(Pyridin-3-yl)piperidin-4-yl)methanol exhibits planarity between its pyridine and piperidine rings, facilitating DNA intercalation in anticancer applications. However, this planar arrangement increases hERG channel binding risk (cardiotoxicity) compared to the three-dimensional, saturated [1-(piperidin-3-yl)piperidin-4-yl]methanol [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9